molecular formula C10H16N4O2S B13007264 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B13007264
M. Wt: 256.33 g/mol
InChI Key: UAMCZXHIDOXRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C₁₀H₁₆N₄O₂S and a molecular weight of 256.33 g/mol This compound features a pyridine ring substituted with a hydrazinyl group at the 4-position and a piperidin-1-ylsulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine, which undergoes a nucleophilic substitution reaction with piperidine to form 3-(piperidin-1-yl)pyridine.

    Sulfonylation: The intermediate 3-(piperidin-1-yl)pyridine is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, to yield 3-(piperidin-1-ylsulfonyl)pyridine.

    Hydrazination: Finally, the sulfonylated intermediate is treated with hydrazine hydrate to introduce the hydrazinyl group at the 4-position, resulting in the formation of this compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidin-1-ylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-ylsulfonyl)pyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    4-Hydrazinylpyridine: Lacks the piperidin-1-ylsulfonyl group, which may reduce its binding affinity in biological assays.

Uniqueness

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of both hydrazinyl and piperidin-1-ylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

(3-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C10H16N4O2S/c11-13-9-4-5-12-8-10(9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,11H2,(H,12,13)

InChI Key

UAMCZXHIDOXRQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.